molecular formula C33H30N2O6 B13761444 (4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione CAS No. 488096-74-8

(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

Cat. No.: B13761444
CAS No.: 488096-74-8
M. Wt: 550.6 g/mol
InChI Key: BQFSOZBGHJSRQA-OWWNRXNESA-N
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Description

The compound (4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrolidine-2,3-dione core, which is a common structural motif in many bioactive molecules. The presence of multiple functional groups, including hydroxyl, ethoxy, and phenyl groups, suggests that this compound may exhibit diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione can be achieved through a multi-step organic synthesis process

    Formation of Pyrrolidine-2,3-dione Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine-2,3-dione ring.

    Introduction of Substituents: The hydroxyl, ethoxy, and phenyl groups can be introduced through various organic reactions such as alkylation, acylation, and aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may exhibit bioactivity due to its structural similarity to known bioactive molecules. It could be studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

488096-74-8

Molecular Formula

C33H30N2O6

Molecular Weight

550.6 g/mol

IUPAC Name

(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C33H30N2O6/c1-3-40-28-17-24(11-14-27(28)36)30-29(32(38)33(39)35(30)19-23-10-7-15-34-18-23)31(37)26-13-12-25(16-21(26)2)41-20-22-8-5-4-6-9-22/h4-18,30,36-37H,3,19-20H2,1-2H3/b31-29+

InChI Key

BQFSOZBGHJSRQA-OWWNRXNESA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CC5=CN=CC=C5)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CC5=CN=CC=C5)O

Origin of Product

United States

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